molecular formula C16H15ClN2O4 B2529087 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 882748-62-1

3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2529087
CAS No.: 882748-62-1
M. Wt: 334.76
InChI Key: ZEHHNGLUWOBKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro-nitroaniline moiety and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

    Nitration of 4-chloroaniline: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.

    Formation of the propanone derivative: 4-Chloro-3-nitroaniline is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction and cyclization: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by cyclization to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitro-oxides or quinones.

    Reduction: Formation of 3-(4-Amino-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Chloro-3-nitroanilino)-1-(4-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both a chloro-nitroaniline moiety and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-12-4-7-14(17)15(10-12)19(21)22/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHHNGLUWOBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.